1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine
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Overview
Description
1-{[1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmaceuticals. This compound is characterized by the presence of a difluoromethyl group attached to a pyrazole ring, which is further connected to a sulfonyl group and a piperidine ring. The unique structure of this compound makes it a valuable subject for various scientific studies and applications.
Preparation Methods
The synthesis of 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is typically synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as ClCF2H or other novel difluorocarbene reagents.
Sulfonylation: The sulfonyl group is added to the pyrazole ring through a sulfonylation reaction, often using sulfonyl chlorides in the presence of a base.
Formation of the Piperidine Ring: The final step involves the formation of the piperidine ring, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-{[1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The difluoromethyl group and sulfonyl group are known to enhance the compound’s binding affinity to certain enzymes and receptors, potentially inhibiting their activity . The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
1-{[1-(Difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine can be compared with other similar compounds, such as:
1-{[1-(Difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine: This compound has a similar structure but lacks the methyl group on the pyrazole ring, which may affect its chemical and biological properties.
3-[(5-Difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethyl-1,2-isoxazole:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17F2N3O2S |
---|---|
Molecular Weight |
293.34 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)-5-methylpyrazol-4-yl]sulfonyl-4-methylpiperidine |
InChI |
InChI=1S/C11H17F2N3O2S/c1-8-3-5-15(6-4-8)19(17,18)10-7-14-16(9(10)2)11(12)13/h7-8,11H,3-6H2,1-2H3 |
InChI Key |
RDCXUBSPIHAWEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2)C(F)F)C |
Origin of Product |
United States |
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